molecular formula C12H13ClN2O B2740247 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol CAS No. 925563-30-0

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Cat. No. B2740247
CAS RN: 925563-30-0
M. Wt: 236.7
InChI Key: DADGWHCOLDIOLR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol” can be determined using various spectroscopic techniques, such as X-ray diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol” can be determined using various analytical techniques. These properties may include its molecular weight, color, physical state, melting point, boiling point, and density .

Scientific Research Applications

Drug Development and Binding Affinity Studies

In drug development, researchers have harnessed 4CP to explore the binding affinity between drugs and their target proteins. By studying the interaction between 4CP and specific proteins, scientists gain insights into drug-protein interactions. This knowledge informs drug design, optimization, and efficacy assessment. The binding interactions may modulate protein activity, impacting cellular function .

Potential ClpP1P2 Inhibitor

Recent research has explored novel pyrrole derivatives, including 4CP, as potential ClpP1P2 inhibitors against Mycobacterium tuberculosis. These inhibitors target bacterial proteases, disrupting essential cellular processes. While further studies are needed, this highlights 4CP’s potential in antimicrobial research .

Nonlinear Optics

The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) , structurally related to 4CP, exhibits promise in nonlinear optics. Studies have confirmed its potential for second and third harmonic generation at various wavelengths. Its static and dynamic polarizability surpasses that of urea, making it valuable for optical applications .

Material Synthesis and Biological Studies

Beyond its biological applications, 4CP serves as a versatile chemical compound. Researchers explore its use in material synthesis and biological studies. Its unique structure and properties make it a valuable tool for diverse scientific investigations.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, it may cause skin irritation, serious eye irritation, or respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on “1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol” would depend on its potential applications. For instance, if it has pharmaceutical properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-(4-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPIBWCUXXNPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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